TXNIP Inhibitor Structural Uniqueness vs. Generic Quinazoline Sulfonamides
A patent application (US20200038402A1) specifically claims substituted quinazoline sulfonamides, encompassing compounds with a dialkylamino group on the quinazoline core (e.g., dimethylamino) and a thiophene sulfonamide moiety, as inhibitors of TXNIP expression or hepatic glucose production [1]. While numerical IC50/EC50 data for this exact compound is not publicly disclosed in the patent, its structural inclusion in the claimed generic formula provides a potential differentiation pathway versus other quinazoline sulfonamides not claimed for this utility.
| Evidence Dimension | Structural eligibility for TXNIP inhibition claims |
|---|---|
| Target Compound Data | Falls within Markush structure of US20200038402A1 (contains dialkylamino and thiophene-sulfonamide groups) |
| Comparator Or Baseline | Generic quinazoline sulfonamides lacking dialkylamino or thiophene substitution (not claimed explicitly) |
| Quantified Difference | Not quantifiable; inferred from patent claims only |
| Conditions | Patent claims analysis (in silico) |
Why This Matters
For projects targeting TXNIP-related pathways, this compound is structurally aligned with a specific intellectual property space that generic alternatives may not address.
- [1] US20200038402A1 - Substituted quinazoline sulfonamides as thioredoxin interacting protein (txnip) inhibitors. Google Patents. View Source
